molecular formula C17H13N3 B2448302 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1286705-90-5

2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B2448302
CAS No.: 1286705-90-5
M. Wt: 259.312
InChI Key: MFIIHWZLCUFDBM-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine is a high-value chemical scaffold for researchers exploring new therapeutic agents. This compound belongs to the imidazo[1,2-a]pyridine class, a nitrogen-rich heterocyclic framework known for its significant and diverse biological activities . Its core structure is readily synthesized via efficient one-pot methodologies like the Groebke-Blackburn-Bienaymé multi-component reaction (GBB-3CR), facilitating rapid library development for structure-activity relationship (SAR) studies . In biomedical research, this compound has demonstrated promising antibacterial properties , particularly against Gram-positive bacteria. Scientific investigations have shown that analogues bearing a naphthalen-2-yl group at the C2 position exhibit potent bacteriostatic activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 3.91 µg/mL . This suggests a novel mechanism of action, making it a compelling candidate for the development of antibiotics targeting resistant infections. Furthermore, the 3-aminoimidazo[1,2-a]pyridine core is a recognized pharmacophore in oncology research . Structural analogues of this compound have exhibited cytotoxic activity against various cancer cell lines, indicating its potential as a starting point for the development of new anticancer agents . Researchers can utilize this compound to probe cellular mechanisms and identify new molecular targets. Product Note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-naphthalen-2-ylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c18-17-16(19-15-7-3-4-10-20(15)17)14-9-8-12-5-1-2-6-13(12)11-14/h1-11H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIIHWZLCUFDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=CC=CC4=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the reaction of 2-aminopyridine with naphthalene derivatives under specific conditions. One common method includes the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . Another approach involves the reaction of heterocyclic amines with α-bromoketones, followed by cyclization and bromination .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may include one-pot tandem reactions and the use of mild, metal-free conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP and iodine in toluene.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various nucleophiles in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-(pyridin-2-yl)amides.

    Reduction: Formation of reduced imidazo-pyridine derivatives.

    Substitution: Formation of substituted imidazo-pyridine compounds.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes and receptors involved in viral replication, fungal growth, and tumor cell proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the naphthalene moiety, which contributes to its distinct biological and chemical properties.

Biological Activity

2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound characterized by its fused imidazo-pyridine ring system and a naphthalene moiety. This compound has garnered attention for its diverse biological activities, including antiviral, antifungal, and antitumor properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H13N3
  • CAS Number : 1286705-90-5

Antiviral Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in antiviral applications. For instance, research indicates that compounds with similar structures exhibit significant antiviral activity against various viruses, including HIV and influenza . The mechanism of action often involves inhibition of viral replication through interaction with viral enzymes.

Antitumor Properties

The antitumor activity of this compound has been explored in several studies. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A notable study demonstrated that this compound effectively inhibited the growth of human cancer cells in vitro, suggesting its potential as a lead compound for cancer therapy .

Antifungal and Antibacterial Effects

In addition to its antiviral and anticancer properties, this compound has demonstrated antifungal and antibacterial activities. Research indicates that it can inhibit the growth of pathogenic fungi and bacteria, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the naphthalene moiety is critical for enhancing its biological properties. Studies have shown that alterations to the imidazo-pyridine core can significantly impact its pharmacological profile, highlighting the importance of SAR studies in drug development .

Table 1: Summary of Biological Activities

Activity TypeBiological ActivityReference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis in cancer cells
AntifungalInhibition of fungal growth
AntibacterialInhibition of bacterial growth

Table 2: Comparative Analysis with Similar Compounds

Compound NameActivity TypeIC50 (µM)Reference
3-Bromoimidazo[1,2-a]pyridineAntitumor25
Imidazo[1,2-b]pyridazineAntiviral30
Indole DerivativeAntifungal15

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models. One study focused on its anticancer properties using human breast cancer cell lines, where it was found to significantly reduce cell viability at low concentrations. Another study assessed its antiviral effects against HIV, demonstrating a dose-dependent inhibition of viral replication.

Q & A

Q. What are the common synthetic routes for preparing 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine, and what key reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclization reactions. A practical two-step approach involves:

N-Propargylation: Reacting 2-aminopyridine derivatives with propargyl bromides to form intermediates.

Cyclization: Using iodine catalysis or thermal conditions to promote intramolecular cyclization, forming the imidazo[1,2-a]pyridine core .
Key factors include:

  • Catalysts: Iodine or transition metals (e.g., CuI) improve cyclization efficiency .
  • Solvents: Ethanol or dimethoxyethane at reflux (~80–100°C) enhances reaction rates .
  • Substituent introduction: The naphthalen-2-yl group is introduced via Suzuki-Miyaura coupling or direct substitution, requiring palladium catalysts and controlled temperatures .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C-NMR: Assigns aromatic proton environments (e.g., naphthalene vs. pyridine protons) and confirms amine functionality. For example, the amine proton appears as a broad singlet at δ ~5–6 ppm .
  • IR Spectroscopy: Identifies NH stretches (~3300 cm⁻¹) and aromatic C=C/C-N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for halogenated derivatives .

Q. What in vitro biological screening approaches are typically employed to assess the therapeutic potential of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: For target-specific activity (e.g., COX-2 inhibition), using fluorogenic substrates or ELISA to measure IC₅₀ values .
  • Antimicrobial Testing: Broth microdilution assays (MIC/MBC determination) against bacterial/fungal strains .
  • Cytotoxicity Screening: MTT or XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How do structural modifications at the naphthalene ring position affect biological activity and selectivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Nitro or sulfonyl substituents enhance target binding (e.g., COX-2 inhibition) but may reduce solubility .
  • Hydrophobic Substituents: Methyl or halogens on naphthalene improve membrane permeability but require balancing with LogP optimization .
  • Steric Effects: Bulky groups at the 2-position can hinder binding to flat enzyme active sites, necessitating molecular docking studies .

Q. What computational modeling approaches are used to predict the binding affinity and ADMET properties of this compound?

Methodological Answer:

  • Molecular Docking (AutoDock, Glide): Simulates interactions with target proteins (e.g., COX-2) to prioritize synthetic targets .
  • QM/MM Simulations: Analyzes electronic effects of substituents on binding energy .
  • ADMET Prediction (SwissADME): Estimates solubility (LogS), bioavailability (Lipinski’s Rule of Five), and toxicity (ProTox-II) .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution to identify bioavailability issues (e.g., rapid metabolism) .
  • Metabolite Identification: LC-MS/MS detects active/inactive metabolites that explain efficacy gaps .
  • Formulation Optimization: Use nanoencapsulation or prodrug strategies to enhance in vivo stability .

Q. What strategies can optimize the aqueous solubility of this compound without compromising target binding?

Methodological Answer:

  • Polar Substituents: Introduce hydroxyl or morpholine groups on the naphthalene ring to improve solubility (LogD <3) while maintaining aromatic stacking .
  • Salt Formation: Hydrochloride salts increase solubility in physiological buffers .
  • Co-Solvent Systems: Use DMSO/PEG mixtures in in vitro assays to balance solubility and bioactivity .

Q. What advanced catalytic systems improve the synthesis efficiency of imidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 30 min cyclization at 150°C) .
  • Flow Chemistry: Enables continuous production with higher yields and reduced byproducts .
  • Heterogeneous Catalysts: Recyclable catalysts (e.g., Fe₂O₃@SiO₂) minimize metal contamination in final products .

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